molecular formula C24H23NO4 B2575972 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide CAS No. 1172297-47-0

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2575972
CAS No.: 1172297-47-0
M. Wt: 389.451
InChI Key: RLDDXGZUOQUVCK-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide is a synthetic small molecule featuring a benzodioxole scaffold, a structural motif present in several bioactive compounds. The 1,3-benzodioxole group is a privileged structure in medicinal chemistry known for its versatility in drug discovery . This compound is structurally characterized by a propanamide linker connecting a 3,3-diphenyl moiety with a 2-(benzo[d][1,3]dioxol-5-yloxy)ethyl chain. This molecular architecture suggests potential for diverse research applications. Compounds incorporating the 1,3-benzodioxole nucleus have demonstrated a wide range of biological activities in scientific literature, including acting as agonists for plant hormone receptors like TIR1 (Transport Inhibitor Response 1) and exhibiting potent antioxidant properties in cell-based assays . Furthermore, various 1,3-benzodioxole derivatives have been investigated for their potential therapeutic applications, with patents covering uses for neurological disorders, metabolic diseases, and infectious diseases . The specific combination of a benzodioxole ether and a diphenylpropanamide in this single molecule makes it a compound of significant interest for probing biological mechanisms and structure-activity relationships (SAR) . It is intended for use in biochemical research, high-throughput screening campaigns, and as a chemical intermediate for the synthesis of more complex derivatives. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-24(25-13-14-27-20-11-12-22-23(15-20)29-17-28-22)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21H,13-14,16-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDDXGZUOQUVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amine and acylating agents. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurodegenerative diseases and cancer.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Backbone and Substituent Variations

The target compound belongs to a broader class of benzo[d][1,3]dioxol-containing derivatives. Key structural analogs include:

Propanamide Derivatives
  • (E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide (): Features an α,β-unsaturated propenamide backbone instead of a saturated propanamide.
  • N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3-phenylpropanamide ():
    • Contains a ketone group at the 3-position (3-oxo) and a single phenyl substituent.
    • The ketone reduces lipophilicity compared to the target’s diphenyl groups, which could influence solubility and metabolic stability .
Piperazine and Piperidine Derivatives
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(substituted)piperazines (Evidences 3–6):
    • Piperazine/piperidine rings introduce basic nitrogen atoms, often formulated as HCl salts (melting points: 164–203°C).
    • Substituents like chloro, bromo, trifluoromethyl, and methoxy groups modulate electronic and steric properties, enhancing target selectivity in receptor binding .
    • Example: Compound 21 () with a 3-chlorophenyl substituent shows 65% yield and distinct NMR shifts for aromatic protons (δ 6.7–7.3 ppm) .
Benzimidazole Derivatives
  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles (Evidences 2, 9):
    • Synthesized via condensation of diamine intermediates with aldehydes under nitrogen.
    • Fluorine substituents increase electronegativity and metabolic resistance, while bromo/nitro groups enhance steric bulk .
N-Acylurea Derivatives
  • KCH-1521 (): Replaces the amide with an acylurea group, increasing hydrogen-bonding capacity and rigidity.

Physicochemical Properties

Melting Points and Solubility
  • Piperazine derivatives (as HCl salts) exhibit higher melting points (164–203°C) due to ionic character, whereas neutral amides (e.g., target compound) likely have lower melting points.
  • The diphenyl groups in the target compound enhance lipophilicity (predicted logP > 5) compared to halogenated analogs (e.g., bromo or chloro derivatives in ), which may improve membrane permeability but reduce aqueous solubility .
Spectroscopic Data
  • 1H-NMR : Benzo[d][1,3]dioxol protons typically resonate at δ 5.9–6.1 ppm (singlet for methylenedioxy group). Aromatic protons in diphenyl groups appear at δ 7.2–7.5 ppm, distinct from halogen-substituted aromatics (e.g., δ 7.6–8.2 ppm for nitro groups in ) .
  • 13C-NMR : The amide carbonyl in the target compound is expected near δ 170 ppm, whereas ketones () resonate at δ 195–205 ppm .

Comparative Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Class Example Compound Core Structure Key Substituents Melting Point (°C) Yield (%) References
Propanamide Target Compound Propanamide Diphenyl, Benzo-dioxol-OEt N/A N/A N/A
Propenamide (E)-3-benzo...diphenylpropenamide Propenamide Benzo-dioxol, Diphenyl N/A N/A
Acylurea KCH-1521 Acylurea Benzo-dioxol, Indole N/A N/A
Piperazine HCl Salt 1-(2-(4-((Benzo-dioxol)methyl)phenethyl)-4-(3-ClPh)piperazine Piperazine 3-Chlorophenyl 176–177 65
Benzimidazole 6-(Benzo-dioxol-5-yloxy)-5-fluoro-2-(6-Br)benzimidazole Benzimidazole Bromo, Fluoro N/A N/A

Table 2: Substituent Effects on Properties

Substituent Effect on Lipophilicity Example Compound Biological Implication
Diphenyl High (logP > 5) Target Compound Enhanced membrane permeability
Trifluoromethyl Moderate (logP ~ 4) Compound 26 () Improved metabolic stability
Chloro/Bromo Moderate (logP ~ 3.5) Compound 4e () Increased steric bulk
Methoxy Low (logP ~ 2.5) Compound 23 () Enhanced solubility

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a diphenylpropanamide structure. Its molecular formula is C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of 368.44 g/mol. The presence of the benzo[d][1,3]dioxole ring is significant in determining its biological activity.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains and fungi .
  • CNS Activity : The compound may influence the central nervous system (CNS), as many benzo[d][1,3]dioxole derivatives are known for their anxiolytic and sedative effects. Benzodiazepines, which share structural similarities, are widely recognized for their CNS activity .
  • Anti-inflammatory Properties : Some studies suggest that compounds containing the benzo[d][1,3]dioxole moiety can exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA receptors) may underlie its CNS effects.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory processes or microbial metabolism.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzo[d][1,3]dioxole derivatives against Candida albicans and Staphylococcus aureus. Results indicated that compounds with similar structural features demonstrated significant antifungal and antibacterial activity .

Study 2: CNS Effects

Research on benzodiazepine analogs has shown that modifications to the dioxole structure can enhance binding affinity to GABA receptors. This suggests that this compound could potentially act as a GABAergic agent .

Data Table

Biological ActivityEffectReference
AntimicrobialEffective against C. albicans and S. aureus
CNS ModulationPotential anxiolytic effects
Anti-inflammatoryInhibition of inflammatory pathways

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